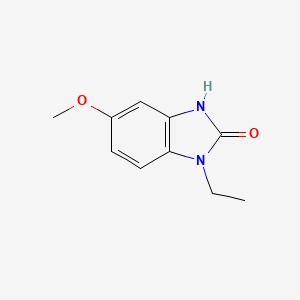
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is used in the synthesis of direct inhibitors of factor Xa, which are safe and effective anticoagulants . It is also used in the synthesis of potent amide linked PPARy/δ dual agonists in the treatment of diabetes .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid is represented by the InChI code: 1S/C10H7ClO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid is 226.68 . More research would be needed to determine other physical and chemical properties of this compound.Direcciones Futuras
Benzofuran compounds, which are structurally similar to benzothiophene compounds, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid and similar compounds could have potential applications in many aspects of medicine and could be the focus of future research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves the introduction of a chlorine atom and a carboxylic acid group onto a benzothiophene ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylbenzothiophene", "chlorine gas", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "acetic anhydride", "acetic acid", "hydrogen peroxide", "water" ], "Reaction": [ "1. Chlorination of 2-methylbenzothiophene with chlorine gas in the presence of sulfuric acid to yield 5-chloro-2-methylbenzothiophene.", "2. Oxidation of 5-chloro-2-methylbenzothiophene with potassium permanganate in the presence of sulfuric acid to yield 5-chloro-2-methylbenzothiophene-3-carboxylic acid.", "3. Reduction of the carboxylic acid group using sodium bisulfite in the presence of sodium carbonate to yield the corresponding sulfonic acid.", "4. Esterification of the sulfonic acid with acetic anhydride in the presence of acetic acid to yield the corresponding acetic ester.", "5. Hydrolysis of the acetic ester using sodium hydroxide to yield 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid.", "6. Purification of the product using recrystallization from water." ] } | |
Número CAS |
30447-40-6 |
Nombre del producto |
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid |
Fórmula molecular |
C10H7ClO2S |
Peso molecular |
226.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



